molecular formula C21H19N5O4 B2408847 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-30-4

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2408847
CAS RN: 899742-30-4
M. Wt: 405.414
InChI Key: HIDLXNNRWISIHT-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure composed of nitrogen and carbon atoms) with various substitutions at different positions. The “9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)” portion of the name suggests that there are ethoxyphenyl and methoxyphenyl groups attached to the 9th and 2nd positions of the purine ring, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the substituent groups on the purine ring. For example, the ethoxy and methoxy groups might increase the electron density of the aromatic ring, potentially making it more reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research on purine derivatives often involves complex synthetic routes to introduce specific functional groups that may affect the compound's biological activity or interaction with biomolecules. For example, the synthesis of purine N-oxides and their subsequent conversion demonstrates the versatility of purine chemistry in generating compounds with varied functional capabilities (Kawashima & Kumashiro, 1969). These methods can be instrumental in producing derivatives like "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" for further study.

  • Structural Modifications and Properties

    The structural modifications of purine derivatives can lead to different physical and chemical properties, which are crucial for their potential applications in scientific research. For instance, the study of polymorphic modifications of purine derivatives reveals how changes in crystal packing can affect the compound's stability and reactivity (Shishkina et al., 2018). Such insights are valuable for understanding and predicting the behavior of "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" in different environments.

Potential Applications in Biomedical Research

  • Antiviral and Antimicrobial Activity

    Certain purine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, some compounds have shown selective inhibition against specific pathogens, offering a glimpse into the therapeutic potential of purine derivatives in treating infectious diseases (Duckworth et al., 1991). While not directly related to "9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide," such studies underscore the importance of exploring the biological activities of purine derivatives.

  • Enzyme Inhibition

    Purine derivatives can also serve as enzyme inhibitors, a property that can be harnessed for therapeutic or experimental purposes. The ability of certain purine derivatives to inhibit key enzymes involved in nucleic acid metabolism highlights their potential as tools for studying biochemical pathways or as leads for drug development (Shah, Schaeffer, & Murray, 1965).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many purine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its biological activity, and its physical and chemical properties .

properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-15-7-5-4-6-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)12-8-10-13(29-2)11-9-12/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDLXNNRWISIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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